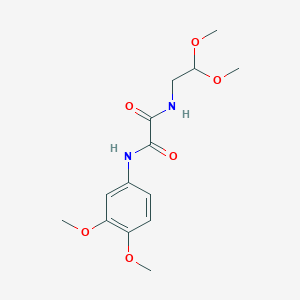

N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

説明

“N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide” is a chemical compound with the molecular formula C14H21NO5 . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular weight of “this compound” is 283.32 . The molecular structure consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .科学的研究の応用

Medicinal Applications and Disease Treatment Compounds similar to N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide have been explored for their potential in treating diseases and conditions due to their biochemical properties. For instance, Tamoxifen, a well-known drug for treating breast cancer, showcases the importance of structurally complex molecules in medicinal chemistry, hinting at the potential for N1-(2,2-dimethyl...)-related compounds in similar applications (Shagufta & Ahmad, 2018). Moreover, the NRF2 pathway, crucial for cellular defense mechanisms, has been targeted for therapeutic interventions across various diseases, suggesting a potential research avenue for compounds like N1-(2,2-dimethyl...) in modulating oxidative stress and inflammation (Yoko Yagishita et al., 2020).

Environmental Applications Research into the environmental impact and applications of chemical compounds, including those structurally related to N1-(2,2-dimethyl...), has revealed their roles in mitigating pollution and understanding environmental processes. The study of transition metal oxalates, for example, highlights the evolving interest in these compounds as sustainable energy storage materials (J. Yeoh et al., 2018). Additionally, inhibitors of nitrification have been reviewed for their potential to reduce nitrate leaching and nitrous oxide emissions, indicating the importance of chemical interventions in agricultural practices to address environmental concerns (H. Di & K. Cameron, 2016).

Materials Science The exploration of novel materials for technological applications is a key area of research, where compounds with unique structures and properties, akin to N1-(2,2-dimethyl...), are of significant interest. Transition metal oxalates, for instance, have been identified as promising candidates for energy storage, demonstrating the potential of such compounds in developing advanced materials and technologies (J. Yeoh et al., 2018).

Safety and Hazards

The safety data sheet for “N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If the chemical is ingested, the mouth should be rinsed with water, but vomiting should not be induced .

特性

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-19-10-6-5-9(7-11(10)20-2)16-14(18)13(17)15-8-12(21-3)22-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYULADIGXTXLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2697043.png)

![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2697046.png)

![2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2697047.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2697049.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2697050.png)

![1-(3-Chlorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697053.png)

amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione](/img/structure/B2697056.png)

![dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2697063.png)